molecular formula C29H32BrNO5 B11148165 7-[(2-bromobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one

7-[(2-bromobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one

Cat. No.: B11148165
M. Wt: 554.5 g/mol
InChI Key: CDCGIXGHTONWNB-UHFFFAOYSA-N
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Description

3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a bromophenyl group, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves multiple steps, starting with the preparation of the decahydroisoquinoline core. This can be achieved through the reduction of isoquinoline derivatives followed by functionalization at the 2-position . The chromenone moiety can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions . The final coupling of the bromophenyl group and the hydroxy group is typically achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and chromenone-based molecules . These compounds share some structural features but may differ in their specific functional groups or overall molecular architecture.

Uniqueness

What sets 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE apart is its combination of a hydroxy-deca-hydroisoquinoline core with a bromophenyl-substituted chromenone moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research .

Properties

Molecular Formula

C29H32BrNO5

Molecular Weight

554.5 g/mol

IUPAC Name

3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-7-[(2-bromophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C29H32BrNO5/c1-19-23-10-9-22(35-18-20-6-2-3-8-25(20)30)16-26(23)36-28(33)24(19)11-12-27(32)31-15-14-29(34)13-5-4-7-21(29)17-31/h2-3,6,8-10,16,21,34H,4-5,7,11-15,17-18H2,1H3

InChI Key

CDCGIXGHTONWNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Br)CCC(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

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